molecular formula C22H20BrFN8O4S B10857258 N-[5-[3-[[4-[N'-(3-bromo-4-fluorophenyl)-N-hydroxycarbamimidoyl]-1,2,5-oxadiazol-3-yl]amino]propyl]-1,3,4-thiadiazol-2-yl]-2-(4-hydroxyphenyl)acetamide

N-[5-[3-[[4-[N'-(3-bromo-4-fluorophenyl)-N-hydroxycarbamimidoyl]-1,2,5-oxadiazol-3-yl]amino]propyl]-1,3,4-thiadiazol-2-yl]-2-(4-hydroxyphenyl)acetamide

Cat. No.: B10857258
M. Wt: 591.4 g/mol
InChI Key: UEYJCFRMVBBVMR-UHFFFAOYSA-N
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Preparation Methods

The synthetic routes and reaction conditions for ZC0109 involve multiple steps. The compound is synthesized through a series of reactions that include the formation of key intermediates and their subsequent transformation into the final product. The industrial production methods for ZC0109 are not widely documented, but typically involve optimization of reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

ZC0109 undergoes several types of chemical reactions, including:

    Oxidation: ZC0109 can be oxidized under specific conditions, leading to the formation of various oxidation products.

    Reduction: The compound can also undergo reduction reactions, which may involve the use of reducing agents such as sodium borohydride.

    Substitution: ZC0109 can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

ZC0109 has a wide range of scientific research applications, including:

Mechanism of Action

ZC0109 exerts its effects by inhibiting indoleamine 2,3-dioxygenase 1 and thioredoxin reductase 1. This inhibition leads to the accumulation of reactive oxygen species and causes cell cycle arrest at the G1/S phase. The molecular targets of ZC0109 include the active sites of these enzymes, and the pathways involved are related to oxidative stress and apoptosis .

Comparison with Similar Compounds

ZC0109 is unique in its dual inhibition of indoleamine 2,3-dioxygenase 1 and thioredoxin reductase 1. Similar compounds include:

    Epacadostat: An inhibitor of indoleamine 2,3-dioxygenase 1, but does not inhibit thioredoxin reductase 1.

    PX-12: An inhibitor of thioredoxin reductase 1, but does not inhibit indoleamine 2,3-dioxygenase 1.

The uniqueness of ZC0109 lies in its ability to target both enzymes simultaneously, which may enhance its therapeutic potential in cancer treatment .

Properties

Molecular Formula

C22H20BrFN8O4S

Molecular Weight

591.4 g/mol

IUPAC Name

N-[5-[3-[[4-[N'-(3-bromo-4-fluorophenyl)-N-hydroxycarbamimidoyl]-1,2,5-oxadiazol-3-yl]amino]propyl]-1,3,4-thiadiazol-2-yl]-2-(4-hydroxyphenyl)acetamide

InChI

InChI=1S/C22H20BrFN8O4S/c23-15-11-13(5-8-16(15)24)26-21(30-35)19-20(32-36-31-19)25-9-1-2-18-28-29-22(37-18)27-17(34)10-12-3-6-14(33)7-4-12/h3-8,11,33,35H,1-2,9-10H2,(H,25,32)(H,26,30)(H,27,29,34)

InChI Key

UEYJCFRMVBBVMR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC(=O)NC2=NN=C(S2)CCCNC3=NON=C3C(=NC4=CC(=C(C=C4)F)Br)NO)O

Origin of Product

United States

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